2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a tetrahydrofuran ring, a carboxylic acid group, and a hydroxyl-substituted phenyl group. Its molecular formula is , and it has a molecular weight of approximately 222.19 g/mol. The compound is generally presented as a white to light yellow crystalline powder, and its structure can be represented as follows:
textO || HO-C-C | \ C C / \ | C C--C / \ C C
This compound is notable for its potential biological activities and applications in organic synthesis.
The chemical reactivity of 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid can be attributed to its functional groups. Key reactions include:
These reactions make the compound versatile for further modifications in synthetic chemistry.
Research indicates that 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid exhibits various biological activities. It has shown potential antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations ranging from 31.25 to 62.5 µg/mL . Additionally, preliminary studies suggest that it may possess anti-inflammatory and antioxidant properties, making it a candidate for further pharmacological investigation.
The synthesis of 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves multi-step organic reactions:
These methods allow for the efficient production of the compound while maintaining its structural integrity.
2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has potential applications in various fields:
Interaction studies are crucial for understanding how 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid interacts with biological systems. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. Further research is needed to elucidate these interactions fully and their implications for therapeutic use.
Several compounds share structural similarities with 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(4-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid | Contains chlorine substituent affecting reactivity | |
| 2-(3-Fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid | Fluorine substituent may enhance bioactivity | |
| 3-Hydroxy-2-oxotetrahydrofuran-3-carboxylic acid | Lacks phenolic substitution, simpler structure |
These compounds are similar in their core tetrahydrofuran structure but differ in substituents that influence their chemical behavior and biological activity. The unique hydroxyl substitution on the phenyl ring of 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid may contribute to its distinct biological profile compared to these analogs.